2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hexahydro-1H-4,7-methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the phenoxy intermediate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable halogenated phenyl compound under basic conditions to form the phenoxy intermediate.
Cyclization: The phenoxy intermediate undergoes cyclization with a suitable diene or dienophile to form the hexahydro-1H-4,7-methanoisoindole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and isoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its hexahydro-1H-4,7-methanoisoindole core and phenoxy substituents differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C25H27NO3/c1-14(2)20-11-4-15(3)12-21(20)29-19-9-7-18(8-10-19)26-24(27)22-16-5-6-17(13-16)23(22)25(26)28/h4,7-12,14,16-17,22-23H,5-6,13H2,1-3H3 |
InChI Key |
NVFOBLYUWCPRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
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